

Commercial Suppliers and Availability of Moxonidine-d4: An In-depth Technical Guide

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Compound of Interest

Compound Name: Moxonidine-d4

Cat. No.: B12414297

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Moxonidine-d4**, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Moxonidine in various biological matrices. This document details commercial suppliers, provides guidance on experimental protocols for its use, and illustrates the key signaling pathways influenced by Moxonidine.

Commercial Availability of Moxonidine-d4

Moxonidine-d4 is available from several specialized chemical suppliers that provide isotopically labeled compounds for research and analytical purposes. The table below summarizes the key information for sourcing this compound. Please note that availability and product details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Unit Sizes
Santa Cruz Biotechnology	sc-212933	1794811-52-1	C ₉ H ₈ D ₄ CIN ₅ O	245.70	Information available upon request from supplier	Inquire with supplier
Pharmaffiliates	PA STI 066440	1794811-52-1	C ₉ H ₈ D ₄ CIN ₅ O	245.70	High Purity	Inquire with supplier
MedChem Express	HY-B0374S	1794811-52-1	C ₉ H ₈ D ₄ CIN ₅ O	245.70	>98%	1mg, 5mg
LGC Standards	TRC-M725002-1MG	1794811-52-1	C ₉ H ₈ D ₄ CIN ₅ O	245.70	>98%	1mg

Experimental Protocols: Use of Moxonidine-d4 as an Internal Standard

Moxonidine-d4 is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Moxonidine quantification in biological samples like plasma and urine.^{[1][2]} Below is a generalized experimental workflow for its application.

Preparation of Stock and Working Solutions

1. **Moxonidine-d4** Stock Solution (e.g., 1 mg/mL):

- Accurately weigh the required amount of **Moxonidine-d4**.
- Dissolve in a suitable organic solvent, such as methanol or acetonitrile, in a volumetric flask to achieve the desired concentration.

- Store the stock solution at -20°C or as recommended by the supplier.

2. Working Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or a mixture with water).^[3]
- These solutions will be used to spike calibration standards and quality control samples.

Sample Preparation: Protein Precipitation

A common method for extracting Moxonidine and the internal standard from plasma samples is protein precipitation.

- To a known volume of plasma sample (e.g., 100 µL), add a specific amount of the **Moxonidine-d4** working solution.
- Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

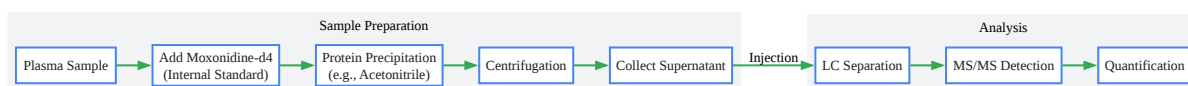
LC-MS/MS Analysis

- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography system. A C18 or similar reversed-phase column is typically used to separate Moxonidine and **Moxonidine-d4** from other matrix components. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).^{[1][2]}
- **Mass Spectrometric Detection:** The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray

ionization (ESI+) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both Moxonidine and **Moxonidine-d4** (Selected Reaction Monitoring - SRM).

- Moxonidine: m/z 242.1 \rightarrow 206.1 (example transition)
- **Moxonidine-d4**: m/z 246.1 \rightarrow 210.1 (example transition)
- Quantification: The peak area ratio of Moxonidine to **Moxonidine-d4** is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of Moxonidine in the unknown samples is then determined from this curve.

Below is a DOT script representing a typical experimental workflow for using **Moxonidine-d4**.



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Experimental workflow for **Moxonidine-d4** use.

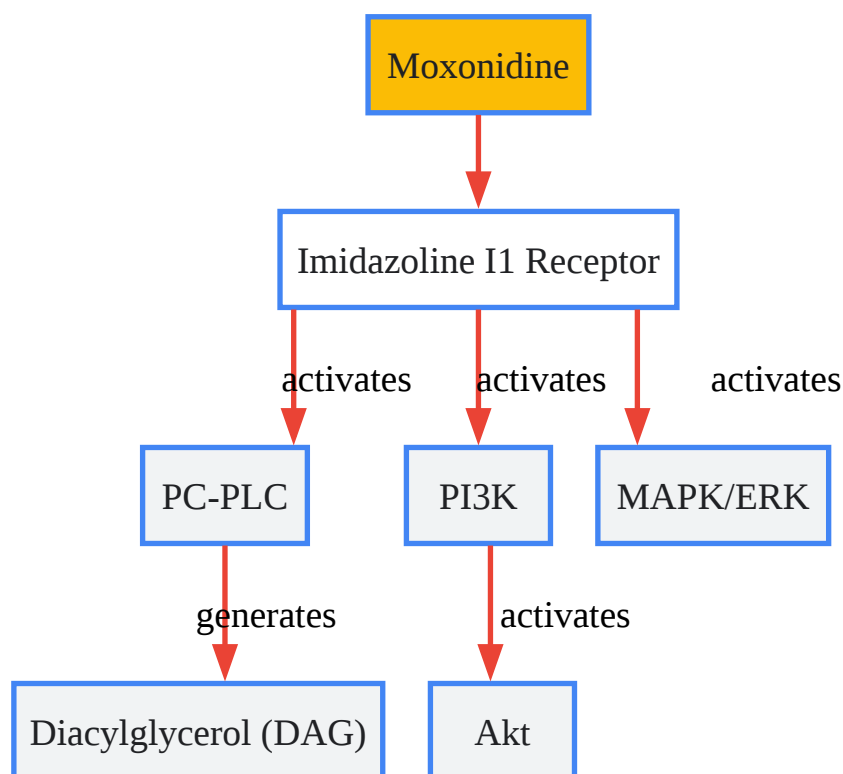
Signaling Pathways of Moxonidine

Moxonidine exerts its antihypertensive effects primarily through its action on the central nervous system. It is a selective agonist for the imidazoline I1 receptor, which is distinct from the α 2-adrenergic receptors targeted by older centrally acting antihypertensives.[4][5] This selectivity is thought to contribute to its favorable side-effect profile. Activation of the I1 receptor in the rostral ventrolateral medulla (RVLM) leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[4]

Imidazoline I1 Receptor Signaling

The signaling cascade initiated by Moxonidine's binding to the I1 receptor is complex and involves multiple downstream effectors. Unlike many G-protein coupled receptors, the I1

receptor does not appear to signal through the classical adenylyl cyclase or phospholipase C-IP3 pathways.[6] Instead, it has been shown to be coupled to the phosphatidylcholine-specific phospholipase C (PC-PLC) pathway, leading to the generation of diacylglycerol (DAG).[7] Furthermore, I1 receptor activation has been linked to the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[8][9]

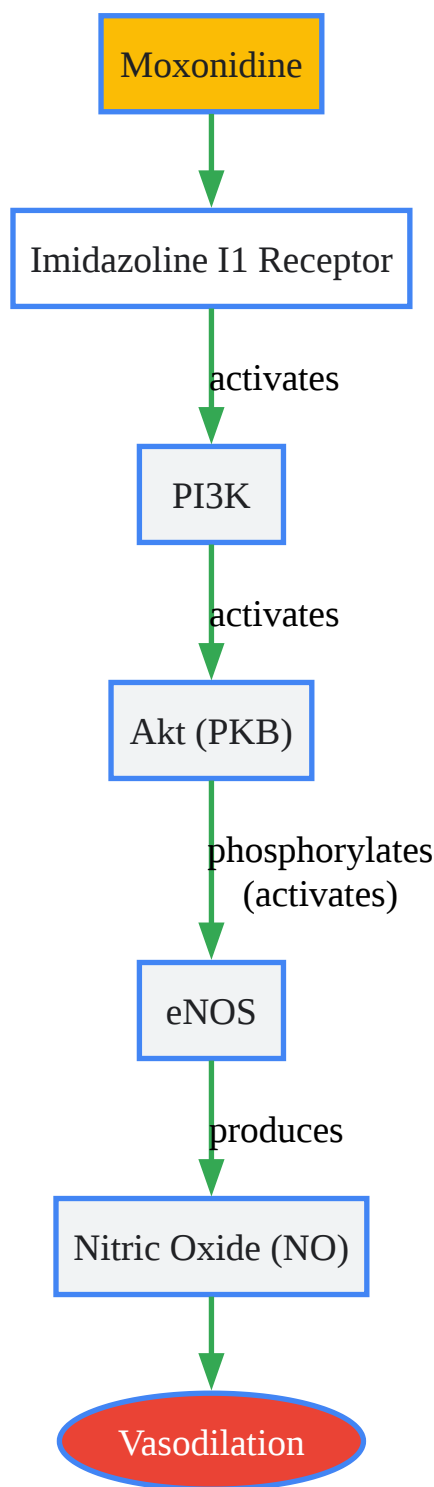


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Imidazoline I1 receptor signaling cascade.

PI3K/Akt/eNOS Pathway

Moxonidine has been shown to activate the PI3K/Akt pathway, which plays a crucial role in cell survival and metabolism.[9] A key downstream target of Akt is endothelial nitric oxide synthase (eNOS). Phosphorylation of eNOS by Akt leads to the production of nitric oxide (NO), a potent vasodilator. This contributes to the blood pressure-lowering effect of Moxonidine and may also mediate some of its beneficial effects on endothelial function.[9]

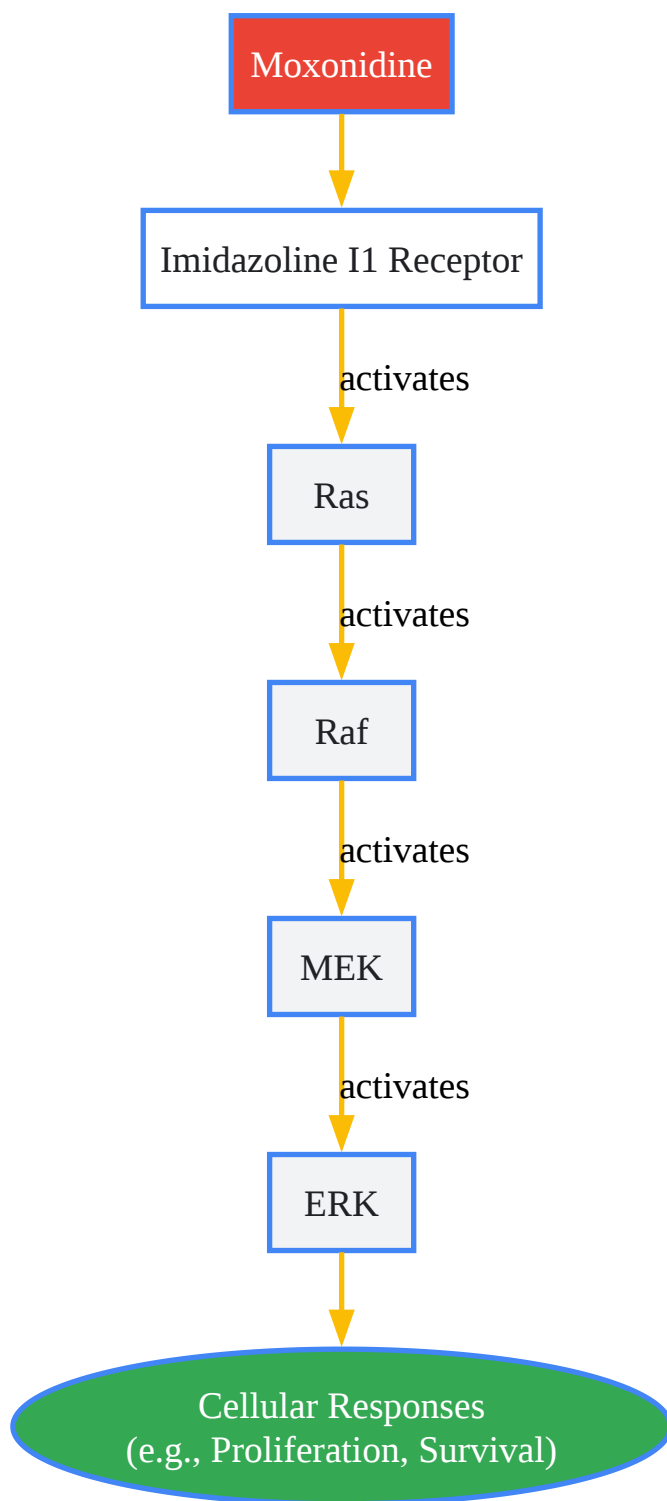


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Moxonidine's effect on the PI3K/Akt/eNOS pathway.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is another important signaling route influenced by Moxonidine.[8] Activation of the MAPK/ERK pathway is involved in regulating cellular processes such as proliferation, differentiation, and survival. The engagement of this pathway by Moxonidine may contribute to its pleiotropic effects beyond blood pressure reduction, including potential roles in cardioprotection.[8]



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Moxonidine's influence on the MAPK/ERK pathway.

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